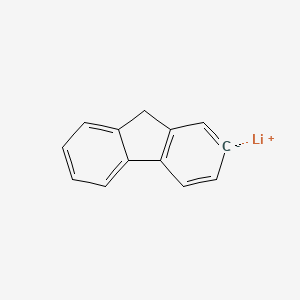
lithium;2,9-dihydrofluoren-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,9-dihydrofluoren-2-ide is a chemical compound with the molecular formula C13H9Li It is a lithium salt of 2,9-dihydrofluorene, a derivative of fluorene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,9-dihydrofluoren-2-ide typically involves the reaction of 2,9-dihydrofluorene with a lithium reagent. One common method is the deprotonation of 2,9-dihydrofluorene using n-butyllithium in an inert atmosphere, such as nitrogen or argon. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,9-dihydrofluoren-2-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Lithium;2,9-dihydrofluoren-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of fluorene are studied for their potential biological activities, including anticancer properties.
Industry: The compound’s unique properties make it a candidate for use in the production of advanced materials and electronic components.
Wirkmechanismus
The mechanism of action of lithium;2,9-dihydrofluoren-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 9H-fluoren-2-ide: Similar in structure but differs in the position of the lithium atom.
Fluorenone: An oxidized derivative of fluorene.
Dihydrofluorene: A reduced form of fluorene.
Uniqueness
Lithium;2,9-dihydrofluoren-2-ide is unique due to its specific positioning of the lithium atom, which imparts distinct reactivity and properties compared to other fluorene derivatives. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
42914-68-1 |
|---|---|
Molekularformel |
C13H9Li |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
lithium;2,9-dihydrofluoren-2-ide |
InChI |
InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1,3-8H,9H2;/q-1;+1 |
InChI-Schlüssel |
PRTDWNMXBLCLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1C2=CC=CC=C2C3=C1C=[C-]C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


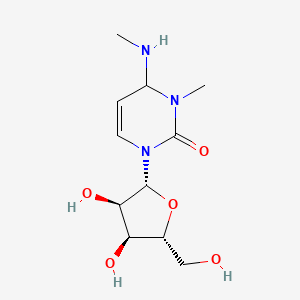
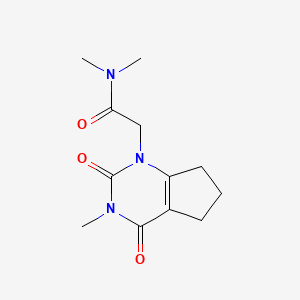
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
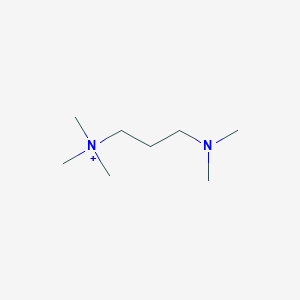
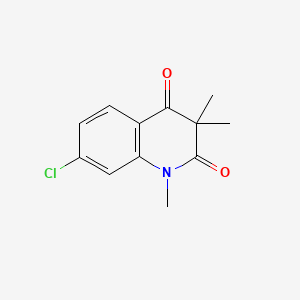
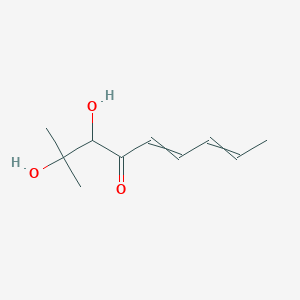


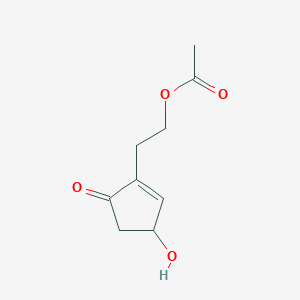
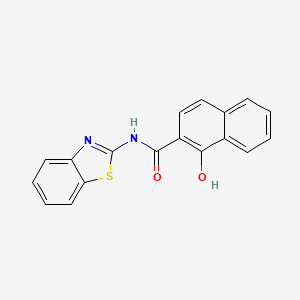

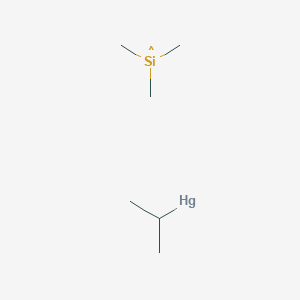
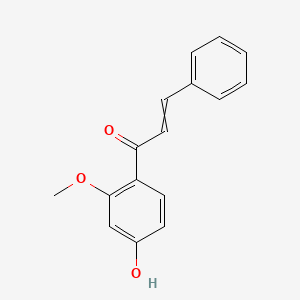
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
